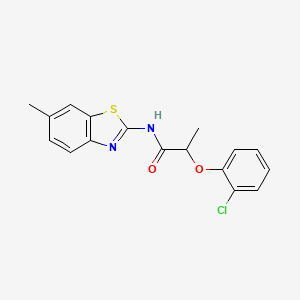
2-(2-chlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide
Vue d'ensemble
Description
2-(2-chlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide, also known as GW 501516 or Cardarine, is a synthetic drug that was developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. It belongs to a class of drugs called selective androgen receptor modulators (SARMs) and works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body.
Mécanisme D'action
2-(2-chlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide 501516 works by activating the PPARδ in the body, which in turn increases the expression of genes involved in fatty acid oxidation and energy metabolism. This results in an increase in energy expenditure and a decrease in fat storage, leading to improved metabolic function.
Biochemical and Physiological Effects
Studies have shown that 2-(2-chlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide 501516 can improve lipid metabolism, reduce inflammation, and increase insulin sensitivity in animal models. It has also been shown to increase endurance and performance in mice and rats.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-chlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide 501516 has several advantages for use in lab experiments, including its high potency and selectivity for PPARδ. However, it also has limitations, including its high cost and potential for off-target effects.
Orientations Futures
There are several potential future directions for research on 2-(2-chlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide 501516, including its use in the treatment of metabolic and cardiovascular diseases, as well as its potential use in improving endurance and performance in athletes. Further studies are needed to fully understand the long-term effects and safety of this drug.
Applications De Recherche Scientifique
2-(2-chlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide 501516 has been extensively studied for its potential use in the treatment of metabolic and cardiovascular diseases, including obesity, diabetes, and dyslipidemia. It has also been investigated for its potential use in improving endurance and performance in athletes.
Propriétés
IUPAC Name |
2-(2-chlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c1-10-7-8-13-15(9-10)23-17(19-13)20-16(21)11(2)22-14-6-4-3-5-12(14)18/h3-9,11H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPVDGKWFBETGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C)OC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



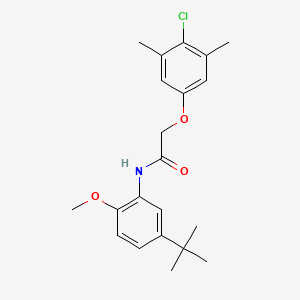
![6-({[1-(2-methylbenzyl)-1H-pyrazol-4-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4278113.png)
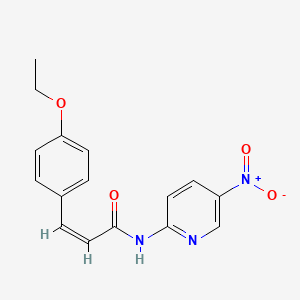
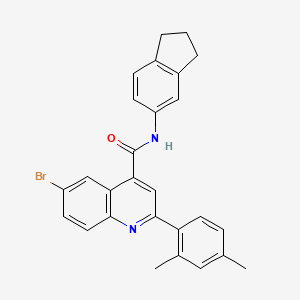
![4-({[2-(2-chlorophenoxy)propanoyl]amino}methyl)benzoic acid](/img/structure/B4278139.png)
![N-[4-(aminosulfonyl)phenyl]-2-(2-chlorophenoxy)propanamide](/img/structure/B4278149.png)
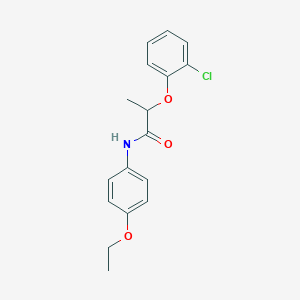
![4-tert-butyl-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclohexanecarboxamide](/img/structure/B4278168.png)
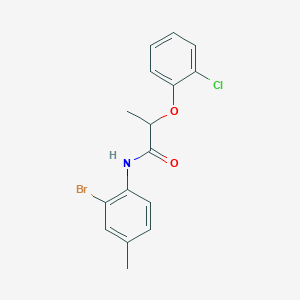
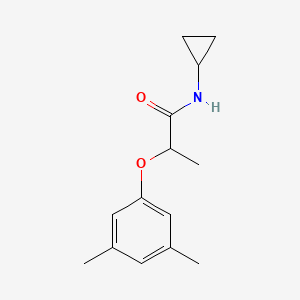
![6-({[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4278190.png)
![4-{[(1-naphthylamino)carbonyl]amino}benzenesulfonamide](/img/structure/B4278200.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-1-naphthylurea](/img/structure/B4278214.png)